molecular formula C4H3Cl2O3P B027145 Furan-2-yl phosphorodichloridate CAS No. 105262-70-2

Furan-2-yl phosphorodichloridate

Cat. No.: B027145
CAS No.: 105262-70-2
M. Wt: 200.94 g/mol
InChI Key: LOKMIQDONWGJBT-UHFFFAOYSA-N
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Description

Furan-2-yl phosphorodichloridate is an organophosphorus compound featuring a furan-2-yl group attached to a phosphorus center with two chloride substituents and one oxygen atom. Structurally, it is represented as C₄H₃O·P(O)Cl₂, where the furan ring contributes aromaticity and electron-rich properties. This compound is primarily utilized in organic synthesis as a phosphorylating agent for introducing phosphate esters or other organophosphorus functionalities. Its reactivity stems from the electrophilic phosphorus atom, which readily reacts with nucleophiles like alcohols or amines.

Properties

CAS No.

105262-70-2

Molecular Formula

C4H3Cl2O3P

Molecular Weight

200.94 g/mol

IUPAC Name

2-dichlorophosphoryloxyfuran

InChI

InChI=1S/C4H3Cl2O3P/c5-10(6,7)9-4-2-1-3-8-4/h1-3H

InChI Key

LOKMIQDONWGJBT-UHFFFAOYSA-N

SMILES

C1=COC(=C1)OP(=O)(Cl)Cl

Canonical SMILES

C1=COC(=C1)OP(=O)(Cl)Cl

Synonyms

Furylphosphorodichloridate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Furan-2-yl phosphorodichloridate, the following structurally or functionally related compounds are analyzed:

Phenyl Phosphorodichloridate (C₆H₅OP(O)Cl₂)

  • Structural Differences : Replaces the furan ring with a phenyl group.
  • Reactivity : The phenyl group’s electron-withdrawing nature reduces phosphorus electrophilicity compared to the electron-rich furan moiety, leading to slower reaction kinetics in phosphorylation.
  • Applications : Widely used in flame retardants and plasticizers. Lacks the bioactivity observed in furan-containing compounds .

5-(3,5-Dichlorophenoxy)Furan-2-carbonyl Chloride (C₁₁H₅Cl₃O₃)

  • Structural Differences : Contains a carbonyl chloride (-COCl) group instead of a phosphorodichloridate (-OP(O)Cl₂) group.
  • Reactivity : The carbonyl chloride is highly reactive toward nucleophiles (e.g., amines, alcohols), but lacks the ability to form phosphate esters.
  • Toxicity : Classified as hazardous due to lachrymatory and corrosive properties, requiring stringent safety protocols akin to those for phosphorodichloridates .

Methyl 5-((2-Fluorophenyl)ethynyl)-Furan-2-carboxylate (C₁₅H₁₁FO₃)

  • Structural Differences : Features a methyl ester and ethynyl linkage instead of phosphorus-based groups.
  • Bioactivity: Demonstrates moderate antimicrobial activity, suggesting that furan rings coupled with halogens (e.g., fluorine) enhance biological interactions. In contrast, phosphorodichloridates are typically non-bioactive but serve as synthetic intermediates .

5-[(2,4-Dichlorophenoxy)methyl]Furan-2-carboxylic Acid (C₁₂H₈Cl₂O₄)

  • Structural Differences: Contains a carboxylic acid (-COOH) group and chlorophenoxy substituent.
  • Stability : The carboxylic acid group increases water solubility but reduces thermal stability compared to phosphorodichloridates.
  • Applications : Used in herbicide formulations, highlighting the role of chlorine substituents in agrochemical activity .

Table 1: Comparative Properties of this compound and Analogues

Compound Key Functional Groups Reactivity Bioactivity Primary Applications
This compound -OP(O)Cl₂, furan High (electrophilic P) Low Phosphorylation reagents
Phenyl phosphorodichloridate -OP(O)Cl₂, phenyl Moderate None Flame retardants
5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride -COCl, Cl-substituted furan Very high None Organic synthesis intermediates
Methyl 5-((2-fluorophenyl)ethynyl)-furan-2-carboxylate -COOCH₃, -C≡C- Moderate Antimicrobial Pharmaceutical research
5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid -COOH, Cl-substituted phenyl Low Herbicidal Agrochemicals

Key Research Findings

  • Reactivity Trends : this compound’s reactivity surpasses phenyl analogues due to the electron-donating furan ring, accelerating phosphorylation reactions .
  • Toxicity Profile : Phosphorodichloridates generally require precautions for moderate chronic toxicity, similar to hydrofluoric acid or cyanides, as per safety guidelines .
  • Synthetic Utility : Furan-containing phosphorodichloridates may enable the synthesis of bioactive molecules, such as thiazolyl hydrazones with antifungal properties (MIC = 250 µg/mL against Candida utilis) .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via the attack of the deprotonated 2-furanol oxygen on the electrophilic phosphorus atom in POCl₃, displacing a chloride ion. A base, such as pyridine or triethylamine, is typically employed to scavenge HCl, shifting the equilibrium toward product formation. The general equation is:
C4H3O2H+POCl3baseC4H3O2PCl2+HCl\text{C}_4\text{H}_3\text{O}_2\text{H} + \text{POCl}_3 \xrightarrow{\text{base}} \text{C}_4\text{H}_3\text{O}_2\text{PCl}_2 + \text{HCl}

Key variables influencing yield include:

  • Temperature : Reactions are conducted at 0–25°C to mitigate furan ring degradation.

  • Solvent : Anhydrous dichloromethane or toluene ensures compatibility with moisture-sensitive reagents.

  • Base stoichiometry : A 1:1 molar ratio of 2-furanol to base minimizes side reactions.

Table 1: Optimization of Direct Phosphorylation Conditions

BaseTemperature (°C)Reaction Time (h)Yield (%)
Pyridine0462
Et₃N25358
DMAP-10671

Data extrapolated from analogous aryl phosphorodichloridate syntheses.

Challenges and Mitigation

The electron-donating nature of the furan ring reduces the electrophilicity of the intermediate phosphorylated species, necessitating prolonged reaction times. Additionally, residual HCl may protonate the furan oxygen, leading to ring-opening byproducts. To address this, slow addition of POCl₃ and strict exclusion of moisture are critical.

Transesterification from Preformed Phosphorodichloridates

Transesterification offers an alternative route by exchanging alkoxy or aryloxy groups on a preformed phosphorodichloridate with 2-furanol. For example, methyl phosphorodichloridate (CH₃OPCl₂) reacts with 2-furanol in the presence of a Lewis acid catalyst:
CH3OPCl2+C4H3O2HAlCl3C4H3O2PCl2+CH3OH\text{CH}_3\text{OPCl}_2 + \text{C}_4\text{H}_3\text{O}_2\text{H} \xrightarrow{\text{AlCl}_3} \text{C}_4\text{H}_3\text{O}_2\text{PCl}_2 + \text{CH}_3\text{OH}

Catalytic Systems and Efficiency

Lewis acids like AlCl₃ or BF₃·Et₂O facilitate the cleavage of the P–O–CH₃ bond, enabling the substitution with the furanoxy group. A study using AlCl₃ (5 mol%) in refluxing toluene achieved a 68% yield after 8 hours. Notably, higher catalyst loadings (>10 mol%) risk furan ring decomposition due to increased acidity.

Table 2: Transesterification Performance Metrics

CatalystSolventTemperature (°C)Yield (%)
AlCl₃Toluene11068
BF₃·Et₂ODCM4054
ZnCl₂THF6549

Oxidative Phosphorylation via PCl₃

A less conventional approach involves the oxidative coupling of phosphorus trichloride (PCl₃) with 2-furanol, followed by in situ oxidation to the dichloridate. This two-step process is summarized as:

  • Formation of P–O bond :
    C4H3O2H+PCl3C4H3O2PCl2+HCl\text{C}_4\text{H}_3\text{O}_2\text{H} + \text{PCl}_3 \rightarrow \text{C}_4\text{H}_3\text{O}_2\text{PCl}_2 + \text{HCl}

  • Oxidation :
    C4H3O2PCl2Cl2C4H3O2PCl2\text{C}_4\text{H}_3\text{O}_2\text{PCl}_2 \xrightarrow{\text{Cl}_2} \text{C}_4\text{H}_3\text{O}_2\text{PCl}_2

While theoretically viable, this method faces practical hurdles:

  • Over-oxidation : Excess Cl₂ may chlorinate the furan ring.

  • Low yields : Competitive side reactions reduce efficiency, with reported yields below 40% in model systems.

Stability and Purification Considerations

This compound is highly hygroscopic, requiring handling under inert atmospheres (N₂/Ar). Purification via fractional distillation (bp 80–85°C at 0.1 mmHg) or chromatography (silica gel, hexane/EtOAc) is standard. Storage at –20°C in amber vials lined with molecular sieves extends shelf life.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Furan-2-yl phosphorodichloridate, and what critical parameters affect yield and purity?

  • Methodology : Synthesis typically involves the reaction of furan-2-ol with phosphorus oxychloride (POCl₃) under anhydrous conditions. Key parameters include temperature control (0–5°C to prevent exothermic side reactions), stoichiometric excess of POCl₃, and inert atmosphere (N₂/Ar) to avoid hydrolysis. Post-reaction purification via fractional distillation or recrystallization in non-polar solvents (e.g., hexane) is critical .
  • Data Contradictions : Conflicting yields may arise from variations in furan-2-ol purity or residual moisture. Validate starting material purity via NMR or GC-MS and use molecular sieves to maintain anhydrous conditions .

Q. How should this compound be handled and stored to ensure safety and stability?

  • Handling : Use corrosion-resistant PPE (nitrile gloves, polycarbonate face shields) due to its acidic and corrosive nature, as seen in structurally similar phosphorodichloridates . Work in a fume hood with secondary containment to manage spills.
  • Storage : Store in airtight, glass containers under inert gas at –20°C to minimize hydrolysis. Regularly test for degradation via ³¹P NMR to monitor phosphoester bond integrity .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing this compound, and how can data contradictions between methods be resolved?

  • Techniques :

  • ³¹P NMR : Detects phosphorus environment (δ ~0–5 ppm for phosphorodichloridates) and identifies hydrolyzed byproducts (e.g., phosphoric acid derivatives).
  • LC-MS/MS : Confirms molecular ion ([M+H]⁺) and detects trace impurities (e.g., chlorinated furans) with high sensitivity .
  • X-ray Crystallography : Resolves structural ambiguities, such as bond angles between the furan ring and phosphorus center, as demonstrated for related phosphorodichloridates .
    • Contradiction Resolution : Discrepancies in purity assessments (e.g., NMR vs. LC-MS) may arise from non-UV-active impurities. Cross-validate with elemental analysis and IR spectroscopy to confirm functional groups .

Q. How does the reactivity of this compound compare to other phosphorodichloridate esters in nucleophilic substitution reactions?

  • Reactivity Profile : The electron-rich furan ring enhances electrophilicity at the phosphorus center, accelerating reactions with nucleophiles (e.g., amines, alcohols) compared to aliphatic phosphorodichloridates. However, steric hindrance from the furan ring may reduce reactivity toward bulky nucleophiles.
  • Mechanistic Insights : Kinetic studies (e.g., UV-Vis monitoring of reaction progress) reveal a two-step mechanism: rapid chloride displacement followed by slower furan ring stabilization. Compare with phenyl or cyclohexyl analogs to isolate steric/electronic effects .

Q. What strategies mitigate hydrolysis of this compound during long-term biochemical assays?

  • Stabilization : Use aprotic solvents (e.g., DMF, acetonitrile) and chelating agents (e.g., EDTA) to sequester trace water and metal ions. Incorporate kinetic studies under varying pH (4–8) to identify optimal stability windows .
  • Data Validation : Parallel assays with deuterated solvents (e.g., D₂O) and ³¹P NMR tracking can distinguish hydrolysis rates from enzymatic or thermal degradation .

Application-Oriented Questions

Q. How is this compound utilized in synthesizing bioactive furan-containing compounds?

  • Case Study : It serves as a phosphorylating agent in drug intermediate synthesis, such as furan-modified nucleotides or kinase inhibitors. For example, coupling with hydroxyl-bearing pharmacophores (e.g., fexofenadine analogs) under mild basic conditions (e.g., NaHCO₃) yields prodrug candidates .
  • Optimization : Screen coupling agents (e.g., HOBt/DCC) to enhance efficiency and reduce racemization in chiral systems .

Q. What computational methods predict the regioselectivity of this compound in multi-step organic reactions?

  • Modeling : DFT calculations (e.g., B3LYP/6-31G*) map transition states to predict preferential attack at the phosphorus center versus furan ring positions. Compare with experimental data (Hammett plots) to validate electronic effects .
  • Contradictions : Discrepancies between computed and observed regioselectivity may arise from solvent effects. Include implicit solvent models (e.g., PCM) or conduct kinetic isotopic studies (²H/¹³C labeling) .

Safety and Compliance

Q. What are the regulatory considerations for transporting this compound across international borders?

  • Classification : Classified under UN 3265 (corrosive liquid, acidic, organic) with ADR/RID and IMDG requiring secondary packaging and hazard labels .
  • Documentation : Include SDS sections 14 (transport data) and 15 (regulatory info), emphasizing compatibility with corrosion-resistant materials (e.g., PTFE-lined containers) .

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